(5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dichlorobenzyl group, a methoxybenzylidene group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the thiazolidinone intermediate with 2,6-dichlorobenzyl chloride in the presence of a base to form the dichlorobenzyl-substituted thiazolidinone.
Methoxybenzylidene Substitution: The methoxybenzylidene group can be introduced by reacting the intermediate with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.
Addition of the Prop-2-en-1-yl Group: This final step involves the reaction of the intermediate with an appropriate allylating agent under suitable conditions to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially leading to the formation of thiazolidinones with different oxidation states.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinones
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions due to its unique structure.
Material Science:
Biology and Medicine
Antimicrobial Activity: The thiazolidinone core is known for its antimicrobial properties, making this compound a potential candidate for new antimicrobial agents.
Anti-inflammatory and Anticancer Activity: Research has shown that thiazolidinone derivatives can exhibit anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs based on its biological properties.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The dichlorobenzyl and methoxybenzylidene groups can enhance binding affinity and specificity, while the prop-2-en-1-yl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Dichlorobenzyl Derivatives: Compounds with dichlorobenzyl groups but different cores.
Methoxybenzylidene Derivatives: Compounds with methoxybenzylidene groups but different cores.
Uniqueness
Combination of Substituents: The unique combination of dichlorobenzyl, methoxybenzylidene, and prop-2-en-1-yl groups in this compound sets it apart from other thiazolidinone derivatives.
Biological Activity: The specific substitutions can enhance the compound’s biological activity, making it a promising candidate for various applications.
Properties
IUPAC Name |
(5E)-5-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3S2/c1-3-9-24-20(25)19(29-21(24)28)11-13-7-8-17(18(10-13)26-2)27-12-14-15(22)5-4-6-16(14)23/h3-8,10-11H,1,9,12H2,2H3/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJGDZRQYRVSH-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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